molecular formula C17H13ClN2O2 B12906892 4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 73087-87-3

4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12906892
CAS No.: 73087-87-3
M. Wt: 312.7 g/mol
InChI Key: YWEKBTOXEKYAHE-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 2-chlorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the purity of the final product. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: A related compound used as an intermediate in the synthesis of various organic molecules.

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: The parent compound used in the synthesis of 4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Uniqueness

4-(2-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73087-87-3

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

4-(2-chlorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

YWEKBTOXEKYAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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